1,3-Benzodioxol-5-amine, 6-(2-propenyl)-
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Overview
Description
6-Allylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C₁₀H₁₁NO₂. It is a derivative of benzo[d][1,3]dioxole, featuring an allyl group attached to the benzene ring and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Allylbenzo[d][1,3]dioxol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with benzo[d][1,3]dioxole as the starting material.
Alkylation: The benzo[d][1,3]dioxole undergoes alkylation with allyl bromide in the presence of a strong base such as potassium tert-butoxide.
Amination: The resulting product is then subjected to amination using ammonia or an appropriate amine source under elevated temperature and pressure conditions.
Industrial Production Methods: Industrial production of 6-Allylbenzo[d][1,3]dioxol-5-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Allylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.
Substitution: Substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitrobenzo[d][1,3]dioxole, benzoic acid derivatives.
Reduction Products: Amino derivatives, hydroxyl derivatives.
Substitution Products: Alkylated benzo[d][1,3]dioxole derivatives, halogenated derivatives.
Scientific Research Applications
6-Allylbenzo[d][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Allylbenzo[d][1,3]dioxol-5-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
6-Allylbenzo[d][1,3]dioxol-5-amine is similar to other benzo[d][1,3]dioxole derivatives, such as N-Methylbenzo[d][1,3]dioxol-5-amine and 3,4-(α,α-dimethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole. its unique structure, particularly the presence of the allyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.
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Properties
CAS No. |
93578-22-4 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-prop-2-enyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C10H11NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h2,4-5H,1,3,6,11H2 |
InChI Key |
TULQBWADWRIPJE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=C(C=C1N)OCO2 |
Origin of Product |
United States |
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